molecular formula C9H15NOS B13157889 4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol

4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol

Cat. No.: B13157889
M. Wt: 185.29 g/mol
InChI Key: WUIRCCUDIQYWCR-UHFFFAOYSA-N
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Description

4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol is a chemical compound with the molecular formula C9H15NOS It is characterized by the presence of an amino group, a thiophene ring, and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine and a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Secondary amines and alcohols.

    Substitution Products: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbutan-2-ol: Similar structure but lacks the thiophene ring.

    5-Methylthiophene-2-carbaldehyde: Contains the thiophene ring but lacks the amino and butanol groups.

Uniqueness

4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and the thiophene ring allows for diverse interactions with other molecules, making it a versatile compound in research and industrial applications.

Biological Activity

4-Amino-2-(5-methylthiophen-2-yl)butan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of this compound is C9H14OSC_9H_{14}OS, with a molecular weight of 170.27 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC9H14OS
Molecular Weight170.27 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H14OS/c1-6-4-5-9(11-6)7(2)8(3)10/h4-5,7-8,10H,1-3H3
Canonical SMILESCC1=CC=C(S1)C(C)C(C)O

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antidepressant Activity : Initial animal studies have shown that this compound may possess antidepressant-like effects in rodent models, possibly through serotonergic pathways.
  • Neuroprotective Effects : The compound has been reported to exhibit neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's.
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects, and there is ongoing research to determine if this compound shares similar efficacy.

Study 1: Antidepressant Effects

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound in a chronic mild stress model in rats. The results indicated a significant reduction in depressive-like behaviors compared to the control group, with the compound showing a dose-dependent response.

Study 2: Neuroprotection

In a study published by Johnson et al. (2023), the neuroprotective effects of the compound were assessed using an in vitro model of oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and oxidative damage in neuronal cells.

Study 3: Anticonvulsant Activity

Research by Lee et al. (2024) explored the anticonvulsant potential of the compound in mice subjected to chemically induced seizures. Results showed that administration of this compound resulted in a marked reduction in seizure frequency and duration.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
3-(5-Methylthiophen-3-yl)butan-2-olAntidepressant, NeuroprotectiveSmith et al., 2023
3-Methyl-2-(5-methylthiophen-2-yl)butan-2-olAnticonvulsantLee et al., 2024
Thiazole derivativesAnticancer, AnticonvulsantJohnson et al., 2023

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

4-amino-2-(5-methylthiophen-2-yl)butan-2-ol

InChI

InChI=1S/C9H15NOS/c1-7-3-4-8(12-7)9(2,11)5-6-10/h3-4,11H,5-6,10H2,1-2H3

InChI Key

WUIRCCUDIQYWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)(CCN)O

Origin of Product

United States

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